molecular formula C10H20NO4P B14381145 Diethyl 2-(2-oxopyrrolidin-1-yl)ethyl phosphite CAS No. 89784-16-7

Diethyl 2-(2-oxopyrrolidin-1-yl)ethyl phosphite

Cat. No.: B14381145
CAS No.: 89784-16-7
M. Wt: 249.24 g/mol
InChI Key: LVKSVUGSYRFDJT-UHFFFAOYSA-N
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Description

Diethyl 2-(2-oxopyrrolidin-1-yl)ethyl phosphite is a chemical compound known for its unique structure and properties It is a derivative of pyrrolidine and phosphonate, making it an interesting subject for various scientific studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(2-oxopyrrolidin-1-yl)ethyl phosphite typically involves the reaction of diethyl phosphite with a suitable pyrrolidine derivative. One common method includes the diastereospecific 1,3-dipolar cycloaddition of N-benzyl-C-(diethoxyphosphoryl)nitrone to cis-1,4-dihydroxybut-2-ene and dimethyl maleate . The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process might include continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(2-oxopyrrolidin-1-yl)ethyl phosphite undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate derivatives, while reduction can produce different pyrrolidine-based compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of diethyl 2-(2-oxopyrrolidin-1-yl)ethyl phosphite involves its interaction with specific molecular targets and pathways. The compound’s phosphonate group can interact with metal ions, making it effective in applications like corrosion inhibition. Additionally, its pyrrolidine moiety may interact with biological molecules, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include diethyl (pyrrolidin-2-yl)phosphonate and diethyl (5-oxopyrrolidin-2-yl)phosphonate . These compounds share structural similarities but differ in their specific functional groups and properties.

Uniqueness

Diethyl 2-(2-oxopyrrolidin-1-yl)ethyl phosphite is unique due to its specific combination of pyrrolidine and phosphonate groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific and industrial fields.

Properties

CAS No.

89784-16-7

Molecular Formula

C10H20NO4P

Molecular Weight

249.24 g/mol

IUPAC Name

diethyl 2-(2-oxopyrrolidin-1-yl)ethyl phosphite

InChI

InChI=1S/C10H20NO4P/c1-3-13-16(14-4-2)15-9-8-11-7-5-6-10(11)12/h3-9H2,1-2H3

InChI Key

LVKSVUGSYRFDJT-UHFFFAOYSA-N

Canonical SMILES

CCOP(OCC)OCCN1CCCC1=O

Origin of Product

United States

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